

# Introduction: The Quest for Cell Cycle Control in Oncology

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **P 276-00**

Cat. No.: **B045974**

[Get Quote](#)

The deregulation of the cell cycle is a hallmark of cancer, making the core machinery that governs cell proliferation an attractive target for therapeutic intervention.<sup>[1]</sup> Cyclin-dependent kinases (CDKs), a family of serine/threonine protein kinases, are the master regulators of the cell cycle. Their aberrant activity, often due to overexpression of their cyclin partners or loss of endogenous inhibitors, provides a selective growth advantage to malignant cells.<sup>[1]</sup> This understanding spurred the development of small molecule inhibitors aimed at reinstating control over unchecked cell division. **P 276-00**, also known as Riviciclib, emerged from this effort as a potent, multi-CDK inhibitor with a compelling preclinical profile that propelled it into clinical investigation. This guide provides a comprehensive technical overview of its journey from a nature-inspired lead to a clinical candidate.

## Part 1: Discovery - From Natural Product to Potent Flavone

The discovery of **P 276-00** is rooted in natural product chemistry, inspired by the chromone alkaloid rohitukine, which was isolated from the Indian plant *Dysoxylum binectariferum*.<sup>[2][3][4]</sup> This natural scaffold led to the development of synthetic flavoalkaloids, including the first-generation CDK inhibitor flavopiridol and, subsequently, **P 276-00**.<sup>[2][3]</sup>

The specific discovery of **P 276-00** was the result of a dedicated anticancer screening program at Nicholas Piramal Research Centre (now Piramal Healthcare Limited) in Mumbai, India.<sup>[1][4]</sup> The program focused on generating and evaluating novel flavone derivatives for their ability to inhibit Cdk4, a key regulator of the G1 phase of the cell cycle.<sup>[1]</sup> Through systematic structure-

activity relationship (SAR) studies, researchers optimized lead compounds, culminating in the identification of **P 276-00** as the most potent derivative against the Cdk4-Cyclin D1 complex.[1]



[Click to download full resolution via product page](#)*Discovery and development workflow of P 276-00.*

## Part 2: Mechanism of Action - A Multi-Pronged Attack on the Cell Cycle

**P 276-00** exerts its anticancer effects by inhibiting multiple key players in the cell cycle and transcriptional regulation machinery. It is a potent, ATP-competitive inhibitor of several CDK-cyclin complexes.[1][5]

### Kinase Selectivity Profile

The inhibitory activity of **P 276-00** was profiled against a panel of kinases, revealing high potency against CDKs critical for both cell cycle progression and transcription. Notably, it demonstrated greater selectivity for Cdk4-D1 compared to Cdk2-E and was inactive against many non-CDK kinases like MAPK1, MAPK2, and PKC $\alpha$ .[1]

| Kinase Target  | IC50 (nM) | Primary Function                         |
|----------------|-----------|------------------------------------------|
| CDK9-CyclinT1  | 20        | Transcriptional Regulation (RNA Pol II)  |
| CDK4-Cyclin D1 | 63        | G1 Phase Progression, Rb Phosphorylation |
| CDK1-Cyclin B  | 79        | G2/M Transition                          |

Data sourced from MedchemExpress and Selleck Chemicals.[5][6][7]

### Downstream Cellular Effects

The inhibition of these CDKs triggers a cascade of downstream events that collectively halt proliferation and induce programmed cell death.

- Cell Cycle Arrest: By inhibiting CDK4/D1, **P 276-00** prevents the hyperphosphorylation of the Retinoblastoma protein (pRb).[1] This maintains pRb in its active, hypophosphorylated state, where it remains bound to the E2F transcription factor, thereby blocking the expression of

genes required for the G1 to S phase transition.<sup>[1]</sup> This leads to a measurable arrest of cells in the G1 phase.<sup>[6]</sup>

- Transcriptional Inhibition: **P 276-00**'s potent inhibition of CDK9-Cyclin T1, the core of the positive transcription elongation factor b (P-TEFb), is a critical aspect of its mechanism.<sup>[8]</sup> CDK9 is responsible for phosphorylating the C-terminal domain of RNA Polymerase II, a step required for productive transcript elongation. Inhibition of this process leads to a rapid decline in the levels of short-lived mRNA transcripts, particularly those encoding anti-apoptotic proteins like Mcl-1.<sup>[8][9]</sup>
- Induction of Apoptosis: The combination of cell cycle arrest and the downregulation of survival proteins like Mcl-1 culminates in the induction of apoptosis.<sup>[8][9]</sup> This is evidenced experimentally by increased DNA fragmentation and the activation and cleavage of caspase-3, a key executioner caspase in the apoptotic pathway.<sup>[1]</sup>



[Click to download full resolution via product page](#)

*Mechanism of action of P 276-00.*

## Part 3: Preclinical & Clinical Development

### In Vitro Efficacy

**P 276-00** demonstrated potent antiproliferative effects across a broad panel of human cancer cell lines, with IC<sub>50</sub> values typically ranging from 300 to 800 nmol/L.<sup>[5]</sup> Mechanistic studies in cell lines such as the human breast cancer cell line MCF-7 and the non-small cell lung carcinoma line H-460 confirmed the downregulation of cyclin D1, Cdk4, and pRb

phosphorylation.<sup>[1]</sup> Importantly, **P 276-00** showed selectivity for cancer cells over normal cells, inducing apoptosis in H-460 lung cancer cells at concentrations that had minimal effect on normal lung fibroblasts (WI-38).<sup>[1][6]</sup> Its activity was also confirmed in hematological malignancies, including multiple myeloma (MM) and mantle cell lymphoma (MCL) cell lines, where it effectively induced apoptosis.<sup>[8][9][10]</sup>

## In Vivo Antitumor Activity

The promising in vitro results were validated in multiple animal models.

- **Xenograft Models:** **P 276-00** demonstrated significant in vivo efficacy, inhibiting tumor growth in xenograft models of human colon carcinoma (HCT-116), non-small cell lung carcinoma (H-460), and mantle cell lymphoma (Jeko-1).<sup>[5][9][10]</sup>
- **Murine Tumor Models:** In syngeneic models, intraperitoneally administered **P 276-00** significantly inhibited the growth of murine colon cancer (CA-51) and Lewis lung carcinoma. <sup>[5]</sup>
- **Pharmacodynamic Studies:** Analysis of tumor tissue from treated animals confirmed the on-target effects of the drug, showing downregulation of key proteins like cyclin D1, pRb, and the antiapoptotic protein Mcl-1.<sup>[9]</sup>

## Clinical Trials

The strong preclinical data package led to the regulatory approval for clinical investigation. In July 2007, Nicholas Piramal India Limited announced that the USFDA had approved its Investigational New Drug (IND) application for **P 276-00** to treat Multiple Myeloma, a first for an Indian-discovered new chemical entity for cancer.<sup>[11]</sup>

**P 276-00** (Riviciclib) entered Phase I and Phase II clinical trials for several indications.<sup>[2][3]</sup>

- **Phase I:** A first-in-human study evaluated the maximum tolerated dose and dose-limiting toxicities in patients with advanced solid tumors.<sup>[4]</sup>
- **Phase II:** The drug was subsequently evaluated in patients with specific cancers, including:
  - Advanced refractory neoplasms and multiple myeloma.<sup>[2][3]</sup>

- Relapsed or refractory mantle cell lymphoma.[12]
- Metastatic triple-negative breast cancer (in combination with chemotherapy).[13]
- Locally advanced squamous cell carcinoma of the head and neck (in combination with chemoradiation).[13]

The outcomes of these trials have been mixed. While the drug was relatively well-tolerated in some studies, it did not always produce the desired anti-tumor effects, and several trials were ultimately terminated.[12] This highlights the inherent challenges of translating preclinical potency into clinical efficacy, particularly with multi-kinase inhibitors where balancing on-target effects with off-target toxicities is complex.

## Part 4: Key Experimental Protocol - In Vitro Kinase Inhibition Assay

The causality behind identifying **P 276-00** as a potent CDK inhibitor rests on robust biochemical assays. The following protocol is a synthesized representation of the methodology used to determine the IC<sub>50</sub> values.

**Objective:** To quantify the concentration-dependent inhibition of CDK4/Cyclin D1 activity by **P 276-00**.

**Principle:** This assay measures the transfer of a radiolabeled phosphate group (from  $\gamma$ -<sup>32</sup>P-ATP) to a substrate protein (GST-Rb) by the CDK enzyme. A decrease in substrate phosphorylation in the presence of the test compound indicates inhibition.

**Materials:**

- Human Cdk4-D1 enzyme complex
- Substrate: Glutathione S-transferase-Retinoblastoma (GST-Rb) fusion protein
- **P 276-00** (test compound), dissolved in DMSO
- Kinase Buffer (e.g., Tris-HCl, MgCl<sub>2</sub>, DTT)

- Reaction Mix:
  - Unlabeled ("cold") ATP (40  $\mu$ mol/L)
  - $\gamma$ -<sup>32</sup>P-ATP (10  $\mu$ Ci/mL)
  - Phosphatase Inhibitor Cocktail (e.g.,  $\beta$ -glycerophosphate, NaF, sodium orthovanadate)
- 96-well filter plates
- Scintillation counter (e.g., Top Count)

#### Step-by-Step Methodology:

- Compound Preparation: Prepare serial dilutions of **P 276-00** in kinase buffer to achieve a range of final assay concentrations. Include a "vehicle only" control (kinase buffer with DMSO).
- Reaction Setup: To each well of a 96-well plate, add 25  $\mu$ L of the test compound dilution or control.
- Substrate Addition: Add the GST-Rb substrate to each well.
- Reaction Initiation: Initiate the kinase reaction by adding 50  $\mu$ L (e.g., 100 ng) of the human Cdk4-D1 enzyme complex to each well. Immediately follow this by adding 25  $\mu$ L of the ATP/phosphatase inhibitor reaction mix.
- Incubation: Incubate the plate at 30°C for 30 minutes to allow the phosphorylation reaction to proceed.
- Reaction Termination: Stop the reaction by adding a stop buffer (e.g., phosphoric acid).
- Washing: Transfer the reaction mixture to a 96-well filter plate. Wash the wells multiple times with the stop buffer to remove unincorporated  $\gamma$ -<sup>32</sup>P-ATP.
- Quantification: Dry the filter plates and quantify the amount of incorporated <sup>32</sup>P into the GST-Rb substrate using a scintillation counter.[\[5\]](#)

- Data Analysis:
  - Calculate the percentage of inhibition for each concentration of **P 276-00** relative to the vehicle control.
  - Plot the percentage inhibition against the logarithm of the compound concentration.
  - Determine the IC<sub>50</sub> value (the concentration of **P 276-00** that causes 50% inhibition of enzyme activity) using non-linear regression analysis.

This self-validating system, which includes controls and measures a direct enzymatic output, was fundamental in establishing the potency and selectivity of **P 276-00**, thereby justifying its advancement into cell-based assays and *in vivo* models.[\[1\]](#)[\[5\]](#)

## Conclusion

The story of **P 276-00** (Rivaciclib) is a salient example of modern drug discovery, beginning with inspiration from a natural product and progressing through rational chemical optimization, rigorous mechanistic elucidation, and comprehensive preclinical testing. Its journey as the first Indian-discovered NCE for cancer to gain USFDA approval for clinical trials marked a significant milestone.[\[11\]](#) While its clinical development has faced hurdles, reflecting the broader challenges in oncology drug development, the in-depth study of **P 276-00** has contributed valuable insights into the therapeutic potential and complexities of targeting the cell cycle through multi-CDK inhibition.

## References

- Joshi KS, et al. (2007). In vitro antitumor properties of a novel cyclin-dependent kinase inhibitor, P276-00. *Molecular Cancer Therapeutics*, 6(3):918-25. [\[Link\]](#)
- Manohar SM, et al. (2011). Cyclin-dependent kinase inhibitor, P276-00 induces apoptosis in multiple myeloma cells by inhibition of Cdk9-T1 and RNA polymerase II-dependent transcription. *Leukemia Research*, 35(6):821-30. [\[Link\]](#)
- Shirsath NP, et al. (2012). P276-00, a cyclin-dependent kinase inhibitor, modulates cell cycle and induces apoptosis *in vitro* and *in vivo* in mantle cell lymphoma cell lines. *Molecular Cancer*, 11(77). [\[Link\]](#)
- Bharate SB, et al. (2010). Cyclin-dependent kinase inhibition by flavoalkaloids. *Mini Reviews in Medicinal Chemistry*, 10(12):1171-84. [\[Link\]](#)

- ClinicalTrials.gov. (2008). Open Label Phase I Study of P276-00 in Patients With Advanced Refractory Neoplasms. U.S.
- Shirsath NP, et al. (2012). P276-00, A cyclin-dependent kinase inhibitor, Modulates cell cycle and induces apoptosis in vitro and in vivo in mantle cell lymphoma cell lines.
- Kumar, A., et al. (2022).
- Piramal. (2007). Nicholas Piramal India Limited's IND-P276- a new drug discovery from Mumbai, India has been approved by USFDA. Piramal Pharma Solutions. [\[Link\]](#)
- Bharate SB, et al. (2010). Cyclin-dependent kinase inhibition by flavoalkaloids. PubMed. [\[Link\]](#)
- Patsnap Synapse. (2025). Riviciclib - Drug Targets, Indications, Patents.
- Shivavedi, N., & Jain, S. K. (2017). REVIEW ON THE DISCOVERY OF ROHITUKINE-INSPIRED CDK INHIBITORS. The Pharmstudent, 28, 50-58. [\[Link\]](#)
- ResearchGate. (n.d.). General structure of P276-00 series of flavones.
- Current Opinion in Pharmacology. (2012). Cyclin dependent kinases in cancer: Potential for therapeutic intervention. ScienceDirect. [\[Link\]](#)
- Chen, X., et al. (2021). CDK inhibitors in cancer therapy, an overview of recent development.
- Journal of Medicinal Chemistry. (2014). Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy.
- Malumbres, M., et al. (2011). The CDK inhibitors in cancer research and therapy. Journal of Cancer Research and Clinical Oncology, 137(8), 1259-1271. [\[Link\]](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [aacrjournals.org](http://aacrjournals.org) [aacrjournals.org]
- 2. Cyclin-Dependent Kinase Inhibition by Flavoalkaloids | Bentham Science [eurekaselect.com]
- 3. Cyclin-dependent kinase inhibition by flavoalkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [thepharmstudent.com](http://thepharmstudent.com) [thepharmstudent.com]
- 5. [selleckchem.com](http://selleckchem.com) [selleckchem.com]
- 6. [medchemexpress.com](http://medchemexpress.com) [medchemexpress.com]

- 7. abmole.com [abmole.com]
- 8. Cyclin-dependent kinase inhibitor, P276-00 induces apoptosis in multiple myeloma cells by inhibition of Cdk9-T1 and RNA polymerase II-dependent transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. P276-00, a cyclin-dependent kinase inhibitor, modulates cell cycle and induces apoptosis in vitro and in vivo in mantle cell lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. piramal.com [piramal.com]
- 12. researchgate.net [researchgate.net]
- 13. Riviciclib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- To cite this document: BenchChem. [Introduction: The Quest for Cell Cycle Control in Oncology]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b045974#p-276-00-discovery-and-development-history]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

